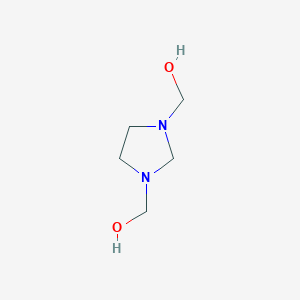

(Imidazolidine-1,3-diyl)dimethanol

Beschreibung

Eigenschaften

CAS-Nummer |

174645-49-9 |

|---|---|

Molekularformel |

C5H12N2O2 |

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

[3-(hydroxymethyl)imidazolidin-1-yl]methanol |

InChI |

InChI=1S/C5H12N2O2/c8-4-6-1-2-7(3-6)5-9/h8-9H,1-5H2 |

InChI-Schlüssel |

BWGDAJZRDHAVTI-UHFFFAOYSA-N |

SMILES |

C1CN(CN1CO)CO |

Kanonische SMILES |

C1CN(CN1CO)CO |

Synonyme |

1,3-Imidazolidinedimethanol(9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis and Use in Organic Chemistry

(Imidazolidine-1,3-diyl)dimethanol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds. For instance, reactions involving amines and carbonyl compounds can lead to the formation of imidazolidinones, which are valuable in medicinal chemistry .

- Reversible Reaction Mechanisms : The compound can form dynamic mixtures with aldehydes and ketones, which can be exploited for controlled release applications. This property is particularly useful in developing fragrance delivery systems .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in (Imidazolidine-1,3-diyl)dimethanol due to its potential as a precursor for biologically active compounds:

- Antibacterial Activity : Recent studies have demonstrated that derivatives synthesized from (Imidazolidine-1,3-diyl)dimethanol exhibit significant antibacterial properties. For example, compounds derived from this structure were tested against Escherichia coli, showing an inhibition percentage of up to 80% compared to standard antibiotics .

- Drug Development : The compound's ability to act as a building block for more complex molecules makes it valuable in drug development processes. Its derivatives have been explored for their therapeutic effects against various pathogens and conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Stability and Physicochemical Properties

- (Imidazolidine-1,3-diyl)dimethanol: The compound’s hydroxyl groups likely result in higher water solubility compared to ester or aryl-substituted analogues. However, this also increases susceptibility to oxidation under acidic or basic conditions.

- Di-tert-butyl imidazolidine-1,3-dicarboxylate : Lipophilic ester groups improve stability against hydrolysis, as evidenced by its commercial availability and long shelf life.

- 2,200-[Imidazolidine-1,3-diylbis(methylene)]diphenol : The phenolic -OH groups enable strong intermolecular hydrogen bonds, as demonstrated in its crystalline structure, which may inspire designs for thermally stable polymers.

Research Findings and Limitations

- Synthetic Challenges: While Fe3O4@FU NPs and TDAE methodologies are effective for imidazole derivatives , adapting these to (Imidazolidine-1,3-diyl)dimethanol requires optimization due to its sensitivity to reaction conditions.

- Structural Insights : Crystallographic studies of related compounds confirm the imidazolidine ring’s planar conformation, which may influence stereoselectivity in catalysis.

- Contradictions: Evidence gaps exist regarding the exact solubility and thermal stability of (Imidazolidine-1,3-diyl)dimethanol, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.